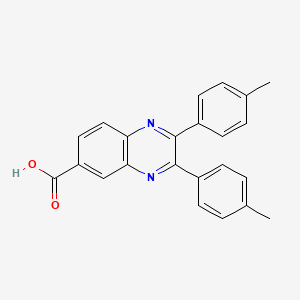
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid (BMQ) is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ is a quinoxaline derivative that exhibits excellent biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
作用机制
The exact mechanism of action of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is not fully understood. However, studies have shown that 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in inflammatory cells. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its ease of synthesis and high yield. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid exhibits potent biological and pharmacological properties, making it a promising candidate for drug development and other research applications. However, one of the limitations of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid. One potential direction is the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential anticancer agent in vivo. Another direction is the development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential therapeutic agent for inflammatory diseases is also an area of interest.
合成方法
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid can be synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with 4-methylphenylboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 2,3-diaminoquinoxaline with 4-methylbenzaldehyde, followed by oxidation with hydrogen peroxide. The synthesis of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is relatively simple and can be achieved with high yields.
科学研究应用
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23(26)27)11-12-19(20)24-21/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQHAKKJCUVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-chloro-2-methoxyphenyl)(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6116787.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![N-[2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6116797.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116811.png)
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B6116825.png)

![7-(2-cyclohexylethyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116842.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6116857.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)
